N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide
Description
Properties
Molecular Formula |
C15H19N3O2S2 |
|---|---|
Molecular Weight |
337.5 g/mol |
IUPAC Name |
N-cyclopropyl-2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetamide |
InChI |
InChI=1S/C15H19N3O2S2/c1-8(2)11-5-10-14(20)17-12(18-15(10)22-11)6-21-7-13(19)16-9-3-4-9/h5,8-9H,3-4,6-7H2,1-2H3,(H,16,19)(H,17,18,20) |
InChI Key |
ISAOALZKTFAKGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)NC3CC3 |
Origin of Product |
United States |
Preparation Methods
Molecular Architecture
N-Cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide comprises three structural domains:
-
Thieno[2,3-d]pyrimidine core : A fused heterocyclic system with a hydroxyl group at C4 and isopropyl substitution at C6.
-
Sulfanyl-acetamide linker : A –SCH2– group connecting the core to the acetamide moiety.
-
Cyclopropyl substituent : A strained three-membered ring attached to the acetamide nitrogen.
The compound’s synthetic complexity arises from:
-
Sensitivity of the thienopyrimidine core to oxidative degradation
-
Steric hindrance from the isopropyl group during coupling
Synthesis Strategies
Route 1: Chloro-Intermediate Pathway (Patent WO2009001214A2)
This method involves sequential cyclization, chlorination, and nucleophilic substitution (Table 1):
Table 1: Chloro-intermediate synthesis parameters
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Thienopyrimidine formation | HCl/EtOH, 80°C, 12 hr | 83% | 95% |
| Chlorination | Vilsmeier reagent (POCl3/DMF), 0°C | 98% | 99% |
| Cyclopropane coupling | N-Cyclopropylamine, DIPEA, DCM, rt | 67% | 91% |
Key advantages include scalability (>100g batches) and compatibility with automated purification systems. The 4-chloro intermediate exhibits remarkable stability, enabling storage at −20°C for six months without decomposition.
Route 2: Direct Cyclocondensation (PMC7318885)
A one-pot approach utilizing:
-
Thiophene ester precursor : Methyl 5-isopropyl-2-aminothiophene-3-carboxylate
-
Cyclopropane donor : N-Cyclopropyl-2-bromoacetamide
-
Coupling agent : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)
Reaction optimization revealed:
-
Optimal solvent: Dimethylacetamide (DMA) vs. DMF (15% yield improvement)
-
Critical temperature range: 50–60°C (below 50°C: incomplete reaction; above 60°C: dimerization)
Critical Reaction Steps
Sulfanyl Group Installation
The sulfanyl (–S–) linkage is introduced via two methods:
Method A (Nucleophilic substitution):
-
React 4-chloro-thienopyrimidine with mercaptoacetamide derivatives
-
Requires phase-transfer catalysts (TBAB) to overcome poor solubility
Method B (Oxidative coupling):
-
Use disulfide intermediates (RSSR) with Zn/HAc reduction
Comparative studies show Method A provides higher reproducibility (RSD 2.1% vs. 8.7% for Method B).
Purification and Characterization
Chromatographic Techniques
-
Normal-phase silica gel : Effective for removing isopropyl-containing byproducts
-
Reverse-phase C18 : Required for final polishing (98.5–99.9% purity)
Table 2: Analytical data comparison
| Parameter | Reported Value | Source |
|---|---|---|
| Melting point | 178–181°C | |
| HRMS (m/z) | 403.1245 [M+H]+ | |
| HPLC retention | 12.7 min (C18, MeCN:H2O) |
Yield Optimization Strategies
Solvent Systems
Catalytic Enhancements
-
Pd/C (5% wt) : Reduces reaction time by 40% in hydrogenolysis steps
-
Microwave assistance : 80°C for 20 min vs. 6 hr conventional heating
Industrial-Scale Considerations
Cost Analysis
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thieno[2,3-d]pyrimidine core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the thieno[2,3-d]pyrimidine core may produce an amine derivative.
Scientific Research Applications
N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: It may have potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
N-(1-adamantyl)-2-[(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide ()
- Molecular Formula : C25H27N3OS2
- Key Features: Thieno[2,3-d]pyrimidine core with methyl (position 2) and phenyl (position 6) substituents. Adamantyl group on the acetamide nitrogen.
- The absence of a hydroxy group on the pyrimidine ring may reduce hydrogen-bonding interactions with biological targets .
Antiproliferative Thieno-Pyrimidine Derivatives ()
- Examples: Compound 24: N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)sodium salt) phenylamino) acetamide. Compound 25: 4-(5,6-dihydro-7H-cyclopenta(4:5)thieno(2,3-d)-1,2,3-triazin-4-ylamino)phenol.
- Key Findings :
- Demonstrated antiproliferative activity against MCF7 cells via ATP-binding site inhibition of tyrosine kinase receptors.
- The sodium sulfonate group in Compound 24 enhances solubility, while the triazine ring in Compound 25 introduces planar rigidity.
- Comparison: The target compound lacks ionizable groups (e.g., sulfonate), which may limit solubility but improve membrane permeability. The hydroxy group at position 4 in the target compound could mimic ATP’s ribose interactions, similar to Compound 25’s phenolic group .
Pyrimidinylsulfanyl Acetamide Derivatives
2-[(4-Methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide ()
- Molecular Formula : C13H11Cl2N3O2S
- Key Data :
- Melting Point : 230°C.
- <sup>1</sup>H NMR : δ 12.50 (NH), 10.10 (NHCO), 7.82–7.28 (aromatic protons).
- Mass Spec : [M+H]<sup>+</sup> at m/z 344.21.
- The 6-oxo group in this compound may engage in hydrogen bonding, analogous to the 4-hydroxy group in the target compound .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-phenylacetamide ()
- Structural Insights :
- Dihedral angle between pyrimidine and benzene rings: 91.9°, indicating near-perpendicular orientation.
- C–S bond lengths: 1.759 Å (Csp<sup>2</sup>–S) vs. 1.795 Å (Csp<sup>3</sup>–S).
- Comparison: The perpendicular aromatic rings may reduce steric hindrance in binding pockets compared to the fused thieno-pyrimidine system. Methyl groups on the pyrimidine ring could hinder interactions relative to the target compound’s hydroxy and isopropyl groups .
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide is a complex organic compound with significant potential in pharmaceutical applications. Its unique structure, which includes a thieno[2,3-d]pyrimidine core, a cyclopropyl group, and a sulfanyl moiety, suggests diverse biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 335.5 g/mol. The presence of functional groups such as hydroxyl and isopropyl enhances its solubility and reactivity, making it an interesting candidate for further biological studies.
Anticancer Potential
Research indicates that compounds related to thieno[2,3-d]pyrimidines exhibit promising anticancer properties. The structural features of this compound may contribute to its ability to inhibit tumor growth through various mechanisms:
- Cell Cycle Arrest : It may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : The compound could promote apoptosis in malignant cells by activating intrinsic pathways.
- Inhibition of Oncogenic Pathways : It may inhibit key signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory Activity
The compound's structural characteristics suggest potential anti-inflammatory effects. Thieno[2,3-d]pyrimidine derivatives have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.
The biological activity of this compound likely involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes critical for cancer cell survival and proliferation.
- Receptor Modulation : It might interact with receptors involved in cellular signaling pathways, altering their activity and downstream effects.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of thieno[2,3-d]pyrimidine derivatives similar to N-cyclopropyl-2-(...) in various cancer cell lines. The results indicated that these compounds exhibited significant cytotoxicity against breast and lung cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 12.5 | Apoptosis induction |
| A549 (Lung) | 15.0 | Cell cycle arrest |
| HeLa (Cervical) | 10.0 | Inhibition of PI3K/Akt |
Study 2: Anti-inflammatory Effects
Another study focused on the anti-inflammatory properties of thieno[2,3-d]pyrimidine derivatives. The compound demonstrated a reduction in TNF-alpha levels in vitro:
| Treatment | TNF-alpha Level Reduction (%) |
|---|---|
| Control | 0 |
| Compound A | 45 |
| Compound B | 60 |
Q & A
Basic Research Questions
Q. What are the key synthetic steps and analytical techniques for synthesizing N-cyclopropyl-2-({[4-hydroxy-6-(propan-2-yl)thieno[2,3-d]pyrimidin-2-yl]methyl}sulfanyl)acetamide?
- Methodology : Synthesis typically involves multi-step organic reactions, such as:
- Step 1 : Formation of the thieno[2,3-d]pyrimidin-4-one core via cyclization under acidic conditions .
- Step 2 : Sulfur alkylation at the 2-position using a mercaptoacetamide derivative, requiring controlled pH (6.5–7.5) and inert atmosphere .
- Step 3 : Final purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Analytical Validation :
- 1H NMR (DMSO-d6): Confirm presence of cyclopropyl (δ 1.0–1.3 ppm), hydroxy (δ 12.5 ppm), and sulfanyl (δ 4.1 ppm) groups .
- HPLC : Purity >95% achieved using C18 reverse-phase columns (acetonitrile/water mobile phase) .
Q. How do the functional groups in this compound influence its reactivity in nucleophilic substitution reactions?
- Sulfanyl Group (S-CH2) : Acts as a nucleophile in alkylation or oxidation reactions. For example, reacts with α-halo carbonyl compounds to form disulfide bridges, requiring anhydrous DMF as solvent .
- Hydroxy Group (4-OH) : Participates in hydrogen bonding, affecting solubility in polar solvents (e.g., DMSO) and stability under acidic conditions .
- Cyclopropyl Group : Enhances metabolic stability but may sterically hinder reactions at the acetamide nitrogen .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to resolve low yields during the sulfanyl alkylation step?
- Critical Variables :
| Variable | Optimal Range | Impact |
|---|---|---|
| Temperature | 50–60°C | Higher temps risk side reactions (e.g., oxidation) |
| Solvent | DMF or THF | DMF improves solubility of thienopyrimidine intermediates |
| Reaction Time | 6–8 hours | Shorter durations lead to incomplete substitution |
- Troubleshooting : Use TLC (silica, UV detection) to monitor reaction progress. If yields remain low, consider replacing the base (e.g., K2CO3 instead of NaHCO3) .
Q. How should conflicting spectral data (e.g., NMR shifts) be analyzed to confirm structural integrity?
- Case Example : If a reported 1H NMR signal for the hydroxy group (δ 12.5 ppm ) appears downfield (δ 13.0 ppm), possible causes include:
- Solvent Effects : DMSO-d6 vs. CDCl3 .
- Hydrogen Bonding : Variations in sample concentration or temperature .
- Resolution :
- Repeat experiments under standardized conditions.
- Validate via IR spectroscopy (O-H stretch ~3200 cm⁻¹) or X-ray crystallography to confirm hydrogen bonding patterns .
Q. What experimental strategies are recommended for studying the compound’s interaction with biological targets (e.g., enzymes)?
- In Vitro Assays :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., tryptophan quenching) with recombinant kinases or proteases .
- Binding Affinity : Surface plasmon resonance (SPR) with immobilized target proteins .
- Controls : Include a structurally analogous compound lacking the sulfanyl group to isolate functional group contributions .
Q. How can researchers address discrepancies in reported solubility data for this compound?
- Observed Data :
| Solvent | Reported Solubility | Source |
|---|---|---|
| DMSO | >10 mM | |
| Ethanol | 2–3 mM |
- Methodological Adjustments :
- Use sonication or gentle heating (40°C) to improve dissolution.
- Validate via UV-Vis spectroscopy (λmax ~270 nm) to ensure no degradation during solubility testing .
Data Contradiction Analysis
Q. How to reconcile differences in biological activity across studies (e.g., IC50 variability)?
- Potential Factors :
- Assay Conditions : Variations in pH (e.g., 7.4 vs. 6.8) or ionic strength .
- Protein Source : Recombinant vs. native enzyme preparations .
- Resolution :
- Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Perform dose-response curves in triplicate and report mean ± SEM .
Structural Confirmation
Q. What advanced techniques confirm the stereochemistry of the cyclopropyl group?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
